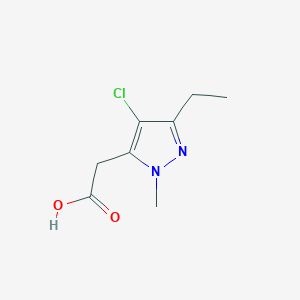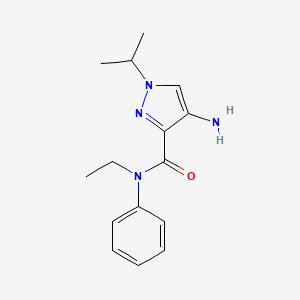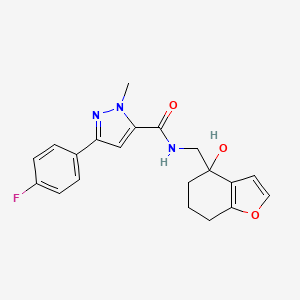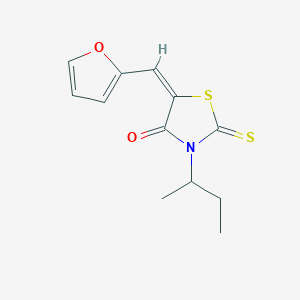
N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Therapeutic Effect Analysis
The novel anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its potential therapeutic effects against Japanese encephalitis. The study demonstrates that this compound exhibits significant antiviral and antiapoptotic properties in vitro. When administered to mice infected with the Japanese encephalitis virus, the compound not only reduced the viral load significantly but also improved survival rates. This suggests that the compound could be a promising candidate for the treatment of Japanese encephalitis, a disease that currently has limited therapeutic options .
Synthesis Analysis
The synthesis of the related compound, 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, involved a multi-step process. Starting with various aromatic organic acids, the process involved esterification, conversion to hydrazides, and subsequent cyclization to form 5-substituted-1,3,4-oxadiazole-2-thiols. The final step required the reaction of these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH). The structural confirmation of the synthesized compounds was achieved using (1)H-NMR, IR, and mass spectral data .
Molecular Structure Analysis
Although the specific molecular structure analysis of N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is not provided in the given papers, the related compounds' structures were confirmed using spectroscopic techniques. These techniques, such as (1)H-NMR, IR, and mass spectrometry, are essential for determining the molecular structure and confirming the identity of synthesized compounds. The use of these methods ensures that the compounds have been synthesized correctly and that their structures correspond to the expected chemical entities .
Chemical Reactions Analysis
The papers provided do not detail the chemical reactions specifically for N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. However, the synthesis of related compounds involves reactions such as esterification, hydrazide formation, cyclization, and substitution reactions. These reactions are fundamental in the construction of complex molecules with potential biological activity. The use of reagents like DMF and NaH indicates that the reactions may require specific conditions, such as anhydrous environments and strong bases, to proceed .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly discussed in the provided papers. However, the biological screening of the synthesized compounds against various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), suggests that these compounds have specific interactions with biological molecules. The activity against AChE, in particular, indicates that the compounds may interfere with neurotransmitter degradation, which is a significant aspect of their potential therapeutic profile .
科学的研究の応用
Synthetic Chemistry Advances
- A study detailed a facile three-step synthesis of (±)-crispine A via acyliminium ion cyclisation, showcasing a high yielding cyclisation process of related N-acylamide compounds, highlighting the synthetic utility in creating complex molecular frameworks (F. King, 2007).
- Another research focused on the structural aspects and inclusion compounds of amide containing isoquinoline derivatives, revealing insights into the formation of gels and crystalline solids upon treatment with mineral acids, which could be pivotal for designing novel material science applications (A. Karmakar et al., 2007).
Biological Activity and Therapeutic Potential
- Novel 3-benzyl-substituted-4(3H)-quinazolinones, closely related structurally to the query compound, were synthesized and evaluated for their in vitro antitumor activity, indicating broad spectrum antitumor activities and potential as cancer therapeutics (Ibrahim A. Al-Suwaidan et al., 2016).
- The therapeutic effect of a novel anilidoquinoline derivative was investigated in the context of Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects, which suggests potential applications in treating viral infections (Joydeep Ghosh et al., 2008).
Insights into Drug Design and Biological Interactions
- Research into the binding characteristics of a novel and selective ligand for peripheral benzodiazepine receptors, which shares a similar structural motif with the query compound, provided valuable insights into the ligand-receptor interactions, paving the way for the development of new diagnostic and therapeutic agents (S. Chaki et al., 1999).
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-13-7-8-18(27-3)16(11-13)21-19(23)12-22-10-9-14-15(20(22)24)5-4-6-17(14)26-2/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULMKJYSPTWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)
![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)


